Propanoyl chloride--1H-pyrrole-2,5-dione (1/1)
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Overview
Description
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-propanoyl chloride, also known as 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride, is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . This compound is used in organic synthesis, particularly in the preparation of various pyrrole-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-propanoyl chloride typically involves the reaction of maleic anhydride with propionyl chloride in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which have applications in different fields of chemistry and industry .
Scientific Research Applications
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-propanoyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-propanoyl chloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
3-Maleimidopropionyl chloride: This compound is structurally similar and shares similar reactivity and applications.
N-Maleoyl glycine: Another related compound with similar chemical properties and uses.
Uniqueness
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-propanoyl chloride is unique due to its specific reactivity and the ability to form a wide range of derivatives, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
121215-45-0 |
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Molecular Formula |
C7H8ClNO3 |
Molecular Weight |
189.59 g/mol |
IUPAC Name |
propanoyl chloride;pyrrole-2,5-dione |
InChI |
InChI=1S/C4H3NO2.C3H5ClO/c6-3-1-2-4(7)5-3;1-2-3(4)5/h1-2H,(H,5,6,7);2H2,1H3 |
InChI Key |
BTACLXSJLISKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)Cl.C1=CC(=O)NC1=O |
Origin of Product |
United States |
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